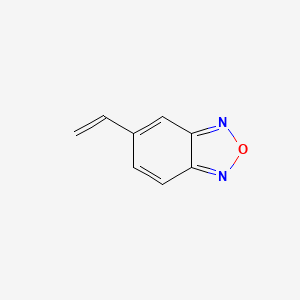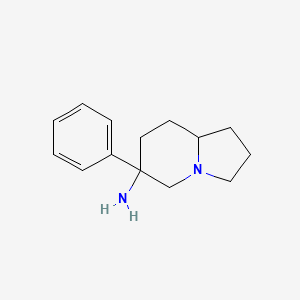
5-Vinyl-2,1,3-benzoxadiazole
概要
説明
5-Vinyl-2,1,3-benzoxadiazole is an organic compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. These compounds are known for their unique electronic properties and are widely used in various fields such as organic electronics, fluorescence imaging, and as building blocks in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyl-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized by the reaction of 2-aminophenol with nitrous acid to form 2,1,3-benzoxadiazole.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the benzoxadiazole core is reacted with vinyl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Vinyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The benzoxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoxadiazole oxides.
Reduction: Formation of 5-ethyl-2,1,3-benzoxadiazole.
Substitution: Formation of various substituted benzoxadiazole derivatives.
科学的研究の応用
5-Vinyl-2,1,3-benzoxadiazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-accepting properties.
Fluorescence Imaging: Utilized as a fluorescent probe in biological imaging due to its strong fluorescence emission.
Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
作用機序
The mechanism of action of 5-Vinyl-2,1,3-benzoxadiazole involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in charge transfer interactions, which are crucial in its applications in organic electronics and fluorescence imaging. The pathways involved include:
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains a sulfur atom instead of oxygen.
2,1,3-Benzoxazole: Contains a nitrogen atom in place of the oxadiazole ring.
Uniqueness
5-Vinyl-2,1,3-benzoxadiazole is unique due to its combination of the benzoxadiazole core with an ethenyl group, which enhances its electronic properties and makes it suitable for a wide range of applications in organic electronics and fluorescence imaging .
特性
分子式 |
C8H6N2O |
|---|---|
分子量 |
146.15 g/mol |
IUPAC名 |
5-ethenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H6N2O/c1-2-6-3-4-7-8(5-6)10-11-9-7/h2-5H,1H2 |
InChIキー |
ANOWJAPKRLAFGG-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC2=NON=C2C=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)


![7-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B8761352.png)


![3,5-dichloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B8761381.png)



![5-chloro-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8761402.png)
